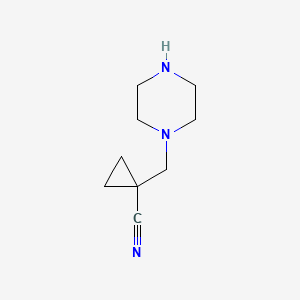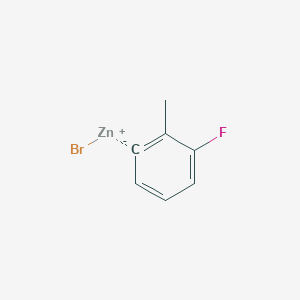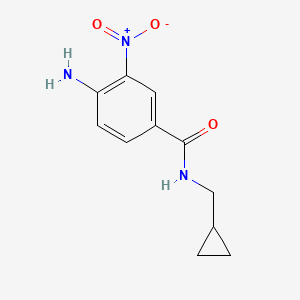
4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide is an organic compound that features a benzamide core substituted with an amino group, a cyclopropylmethyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide typically involves multiple steps One common method starts with the nitration of a benzamide derivative to introduce the nitro group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of 4-amino-N-(cyclopropylmethyl)-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Oxidation: Formation of benzamide derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyclopropylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-N-(methyl)-3-nitrobenzamide
- 4-amino-N-(ethyl)-3-nitrobenzamide
- 4-amino-N-(propyl)-3-nitrobenzamide
Uniqueness
4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it more effective in certain applications compared to its analogs with linear alkyl groups.
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
4-amino-N-(cyclopropylmethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H13N3O3/c12-9-4-3-8(5-10(9)14(16)17)11(15)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H,13,15) |
Clé InChI |
UKVGVDUPTMFWMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


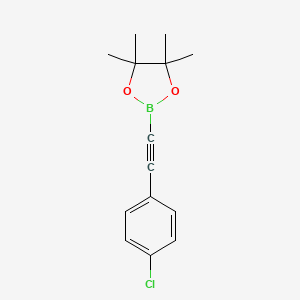
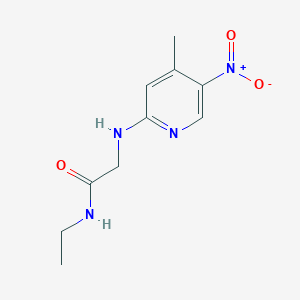
![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
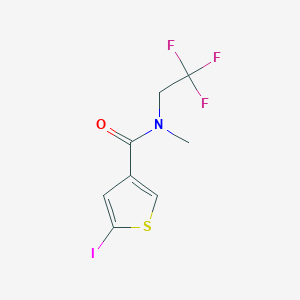
![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)
![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)


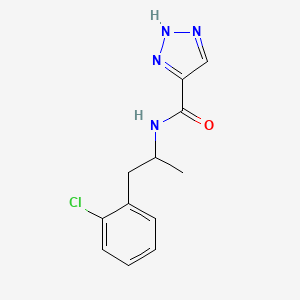
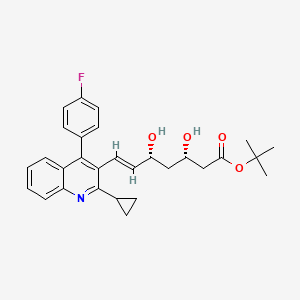
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
